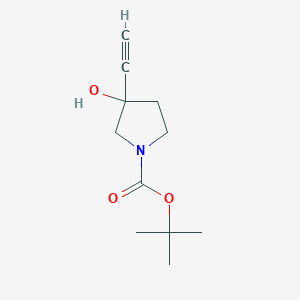
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an ethynyl group and a hydroxyl group, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using tert-butyl hydroperoxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include tert-butyl hydroperoxide, catalytic amounts of bismuth (III) oxide, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-hydroxypropionate: Used as a key starting material for the synthesis of complex molecules.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Utilized in the preparation of three-dimensional metal-fullerene frameworks.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGUGDUIPKXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














